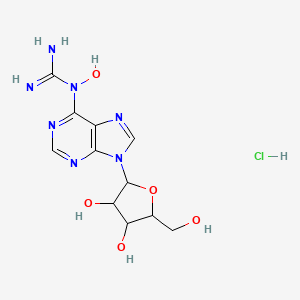

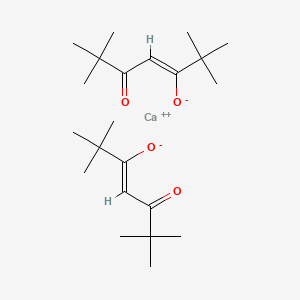

![molecular formula C21H32O3 B1148967 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol CAS No. 139561-95-8](/img/structure/B1148967.png)

2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with structural similarities to the target molecule often involves multistep organic reactions, including methylenation and the formation of cyclohexenone derivatives. For instance, methylenation of certain cyclohexanones with dimethylsulfoxonium methylide results in chiral spiro[2.5]octanones, providing insight into related synthetic pathways (Gella et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to our target includes complex arrangements of cyclohexane rings with substituted phenyl groups, as seen in studies of hexaphenylbenzene reductions. These structures reveal significant steric interactions and conformational preferences, which are crucial for understanding the target molecule's structure (Grealis et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of compounds structurally related to the target molecule often involves allylboration reactions, offering pathways to synthesize C(2)-symmetric diols and derivatives, which could be related to the target compound's synthesis (Barrett et al., 2000).

Physical Properties Analysis

Understanding the physical properties of complex organic molecules involves examining crystal structures and NMR spectroscopic data. For example, the analysis of cyclohexadienone derivatives provides insights into molecular conformation and hydrogen bonding patterns, relevant for predicting the physical behavior of the target molecule (Chumakov et al., 2006).

Chemical Properties Analysis

The chemical properties of structurally similar compounds, such as reactivity towards various reagents and the ability to form specific products, offer valuable information. For instance, the reaction of hexa-3-ene-1,5-diynes with borane derivatives highlights complex reactivity patterns that could be analogous to those of the target molecule (Wrackmeyer et al., 2002).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

The compound's derivatives have been studied for their antimicrobial and antifungal activities. For example, compounds derived from a condensation reaction involving cyclohexanol derivatives exhibited moderate antifungal activity. Specifically, one compound demonstrated significant antifungal activity against Cryptococcus neoformans, outperforming Nistatin, a commonly used antifungal medication in medical practice (Rusnac et al., 2020). Additionally, other compounds isolated from deep-sea fungi showed moderate antibacterial activities against strains like Staphylococcus aureus, suggesting their potential application in addressing bacterial infections (Guo et al., 2019).

Neurological Applications

Derivatives of the compound have been shown to have potent antiparkinsonian activity in animal models. A specific study highlighted the compound's effectiveness in recovering locomotor and exploratory activities in models affected by Parkinson's disease, with its performance being comparable to levodopa, a standard treatment for Parkinson's disease (Ardashov et al., 2011).

Chemical Synthesis and Analysis

Various studies have explored the synthesis and structural analysis of derivatives related to this compound. For instance, research has delved into the synthesis pathways of long-chain 1,3-polyols and their derivatives, highlighting the compound's role in complex chemical transformations (Schwenter & Vogel, 2000). Moreover, configurational and conformational isomers of related compounds have been analyzed in different solvents, contributing to a deeper understanding of their chemical behavior (Ren et al., 2008).

Catalytic Applications

The compound and its derivatives have been utilized in studies focusing on catalysis. One investigation revealed how a dinuclear Zn(II) complex could promote the cleavage and isomerization of certain phosphate esters, demonstrating the compound's potential in catalytic processes (Tsang et al., 2009).

Propriétés

IUPAC Name |

2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-5-6-7-8-15-12-18(22)20(19(23)13-15)16-11-14(2)9-10-17(16)21(3,4)24/h11-13,16-17,22-24H,5-10H2,1-4H3/t16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDORWGKHUOHKJ-SJORKVTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(C)(C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@@H]2C(C)(C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

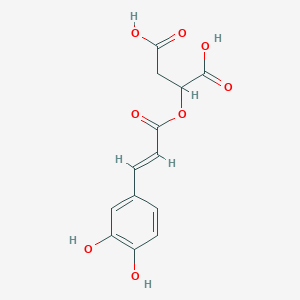

![4-AMINO-1,2-DIHYDRO-2-METHYL-3H-PYRROLO[3,4-C]PYRIDIN-3-ONE](/img/no-structure.png)